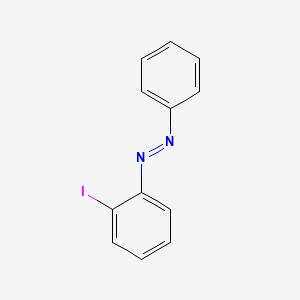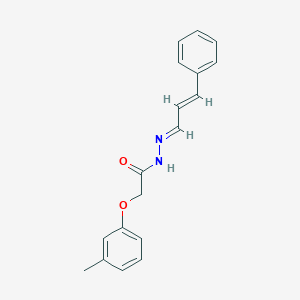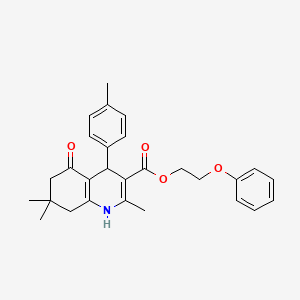![molecular formula C26H22ClIN2O3S B11690507 (2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona es una molécula orgánica compleja que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo clorobencilo, un grupo yodo y una porción de metoxibencilideno. Ha despertado interés en diversos campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. La ruta sintética general incluye:
Formación del Anillo de Tiazolidinona: Este paso implica la reacción de una tioamida adecuada con una α-halo cetona en condiciones básicas para formar el anillo de tiazolidinona.
Introducción del Grupo Bencilideno: El grupo bencilideno se introduce a través de una reacción de condensación entre el derivado de tiazolidinona y un aldehído.
Funcionalización con Grupos Clorobencilo e Yodo: El grupo clorobencilo se introduce mediante una sustitución nucleofílica, mientras que el grupo yodo se introduce típicamente mediante yodación electrofílica.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de los pasos sintéticos mencionados anteriormente para garantizar un alto rendimiento y pureza. Esto incluye el uso de técnicas avanzadas como la química de flujo continuo, la síntesis automatizada y el cribado de alto rendimiento para agilizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona: experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos clorobencilo e yodo pueden sufrir reacciones de sustitución nucleofílica con nucleófilos adecuados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y alcóxidos en condiciones suaves a moderadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los correspondientes sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona: tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas transformaciones orgánicas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibiendo o activando enzimas específicas involucradas en vías metabólicas.
Interacción con Receptores: Modulación de la actividad de los receptores para influir en las vías de señalización celular.
Intercalación del ADN: Intercalación en el ADN para interrumpir los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
(2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona: se puede comparar con otros compuestos similares, tales como:
Tiazolidinedionas: Conocidas por sus propiedades antidiabéticas, estos compuestos comparten el anillo de tiazolidinona pero difieren en sus sustituyentes.
Derivados Bencilidenos: Compuestos con grupos bencilidenos similares pero diferentes grupos funcionales, lo que lleva a variadas actividades biológicas.
Compuestos Sustituidos con Yodo: Moléculas con sustituyentes de yodo que exhiben reactividad y propiedades biológicas únicas.
La singularidad de (2Z,5Z)-5-{4-[(2-clorobencil)oxi]-3-yodo-5-metoxibencilideno}-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C26H22ClIN2O3S |
|---|---|
Peso molecular |
604.9 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClIN2O3S/c1-15-8-16(2)10-19(9-15)29-26-30-25(31)23(34-26)13-17-11-21(28)24(22(12-17)32-3)33-14-18-6-4-5-7-20(18)27/h4-13H,14H2,1-3H3,(H,29,30,31)/b23-13- |
Clave InChI |
SZXADCDVIKNAQT-QRVIBDJDSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Cl)OC)/S2)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Cl)OC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)

![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)
![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)

![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
